Unk-Leu-Bip-OMe

Description

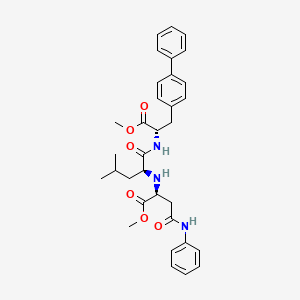

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-4-anilino-2-[[(2S)-1-[[(2S)-1-methoxy-1-oxo-3-(4-phenylphenyl)propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O6/c1-22(2)19-27(35-29(33(40)42-4)21-30(37)34-26-13-9-6-10-14-26)31(38)36-28(32(39)41-3)20-23-15-17-25(18-16-23)24-11-7-5-8-12-24/h5-18,22,27-29,35H,19-21H2,1-4H3,(H,34,37)(H,36,38)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZCBYSMWPTSHO-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC)NC(CC(=O)NC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC)N[C@@H](CC(=O)NC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Unk Leu Bip Ome

Retrosynthetic Analysis and Strategic Approaches for Unk-Leu-Bip-OMe Construction

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points corresponding to the amide bonds. The most logical approach involves the formation of the peptide bond between the leucine (B10760876) and biphenylalanine residues. This leads to two key precursor fragments: an N-terminally protected leucine derivative (Unk-Leu-OH) and a C-terminally protected biphenylalanine methyl ester (H-Bip-OMe).

Key Disconnections:

Primary Disconnection: The Leu-Bip amide bond. This is the most common strategy, involving the coupling of an activated Unk-Leu-OH with H-Bip-OMe.

Alternative Disconnection: The Unk-Leu amide bond. This would involve coupling an "Unk" precursor with a dipeptide ester, H-Leu-Bip-OMe. This is less common for initial construction but relevant for synthesizing a library of derivatives with varied "Unk" groups.

The synthesis of the unnatural amino acid, Bip-OMe, is a critical preliminary step. This is typically achieved through Suzuki-Miyaura cross-coupling reactions, starting from a halogenated phenylalanine derivative. For instance, N-protected 4-iodophenylalanine methyl ester can be coupled with phenylboronic acid to yield the desired Bip backbone.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimization for this compound

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for assembling this compound, particularly when Fmoc chemistry is employed. The synthesis would commence with the anchoring of Fmoc-Bip-OH to a suitable resin, such as a Wang or Rink Amide resin. However, to obtain the C-terminal methyl ester, a specialized approach is needed, such as loading the pre-formed Fmoc-Bip-OMe onto a chlorotrityl resin, which allows for cleavage under mild acidic conditions that leave the ester intact.

Typical SPPS Cycle (Fmoc Strategy):

Resin Loading: Attachment of Fmoc-Bip-OH to a 2-chlorotrityl chloride resin.

Fmoc Deprotection: Removal of the Fmoc group using a solution of piperidine (B6355638) in DMF.

Coupling: Activation of Fmoc-Leu-OH using a coupling agent and subsequent reaction with the resin-bound Bip amine.

Capping (Optional): Acetylation of any unreacted amine groups to prevent the formation of deletion sequences.

N-Terminal Modification ("Unk"): After coupling of the final Leu residue and subsequent Fmoc deprotection, the desired "Unk" group can be introduced by reacting the N-terminal amine with the appropriate reagent (e.g., an acid chloride or anhydride).

Cleavage: Release of the peptide from the resin. For a 2-chlorotrityl resin, a mild solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) can be used to yield the protected peptide Unk-Leu-Bip-OH. Subsequent esterification would be required. A more direct route involves post-synthetic esterification on the resin or using a specialized linker.

Optimization is crucial due to the steric hindrance of the biphenylalanine side chain. Extended coupling times, double coupling cycles, or the use of more potent coupling agents may be necessary to ensure efficient formation of the Leu-Bip peptide bond.

| Parameter | Standard Condition | Optimized Condition for Leu-Bip Coupling |

| Coupling Reagent | HBTU/HOBt | HATU, COMU |

| Base | DIPEA | Collidine, TMP |

| Coupling Time | 1-2 hours | 4-6 hours or double coupling |

| Solvent | DMF | DMF/NMP mixture |

Solution-Phase Synthesis Protocols for this compound and its Key Intermediates

Solution-phase synthesis provides a scalable alternative to SPPS and is well-suited for the production of shorter peptides like this compound. The general strategy involves the coupling of two protected amino acid fragments in an organic solvent.

A Representative Solution-Phase Route:

Protection of Amino Acids: Leucine is N-terminally protected, for example with a Boc group, to yield Boc-Leu-OH. Biphenylalanine is C-terminally protected as a methyl ester, yielding H-Bip-OMe. orientjchem.org

Coupling Reaction: Boc-Leu-OH is activated using a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole) to minimize racemization, or more modern reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P® (propylphosphonic anhydride). orientjchem.orgmasterorganicchemistry.commdpi.com The activated species is then reacted with H-Bip-OMe in a suitable solvent like DMF or DCM.

Work-up and Purification: The reaction mixture is typically subjected to aqueous washes to remove byproducts and unreacted starting materials. The resulting protected dipeptide, Boc-Leu-Bip-OMe, is then purified by column chromatography or recrystallization.

Final Deprotection/Modification: The "Unk" group (in this case, Boc) can be removed using acidic conditions (e.g., TFA in DCM) to yield H-Leu-Bip-OMe, which can then be further modified at the N-terminus if a different "Unk" group is desired.

| Reagent | Function | Common Byproduct |

| Boc-Anhydride | N-terminal protection | t-Butanol, CO2 |

| Thionyl Chloride/Methanol | C-terminal esterification | SO2, HCl |

| EDC/HOBt | Peptide coupling | Soluble urea, HOBt |

| TFA | Boc deprotection | Trifluoroacetate salts |

Chemoenzymatic and Hybrid Synthetic Routes for this compound Analogues

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, such as proteases working in reverse, to form peptide bonds. nih.gov This approach offers high stereoselectivity, avoiding racemization, and proceeds under mild, aqueous conditions. bachem.com

For this compound, an enzyme like thermolysin or chymotrypsin (B1334515) could potentially catalyze the formation of the Leu-Bip bond. The feasibility depends on the enzyme's substrate specificity. Chymotrypsin, for example, typically cleaves after large hydrophobic residues like phenylalanine, and thus might accept biphenylalanine as a substrate. nih.gov

A potential chemoenzymatic step:

Substrates: An N-protected leucine ester (e.g., Unk-Leu-OMe) as the acyl donor and biphenylalanine methyl ester (H-Bip-OMe) as the acyl acceptor (nucleophile).

Enzyme: A suitable peptiligase or a modified protease like thermolysin.

Conditions: The reaction is performed in an aqueous buffer system, often with a co-solvent to aid substrate solubility. The pH and temperature are optimized for the specific enzyme to favor synthesis over hydrolysis. nih.gov

A hybrid approach could involve the chemical synthesis of the unnatural amino acid H-Bip-OMe, followed by an enzymatic coupling with Unk-Leu-OMe. This combines the power of chemical synthesis for creating novel building blocks with the clean and specific nature of enzymatic ligation. bachem.com

Post-Synthetic Modifications and Functionalization Strategies for this compound

Once the this compound backbone is assembled, the biphenyl (B1667301) ring of the Bip residue serves as a versatile handle for post-synthetic modifications. These modifications can be used to attach reporter tags, modulate solubility, or introduce new functionalities.

Palladium-catalyzed C-H functionalization is a powerful tool for directly modifying the aromatic rings of phenylalanine and its analogs. bohrium.comnih.govntu.ac.uk For instance, C-H olefination could be used to introduce vinyl groups onto the biphenyl moiety, which can then participate in further reactions. ntu.ac.uk

Examples of Post-Synthetic Modifications on the Bip Side Chain:

Halogenation: Electrophilic aromatic substitution can introduce bromine or iodine atoms, which can then be used in further cross-coupling reactions.

Nitration/Reduction/Acylation: Nitration of the biphenyl ring, followed by reduction to an amine and subsequent acylation, allows for the attachment of a wide variety of substituents.

Suzuki-Miyaura Cross-Coupling: If the Bip residue was initially synthesized from 4-iodophenylalanine, a second cross-coupling reaction can be performed on a different halogenated position or by first converting a different position to a halide or boronic ester. researchgate.net

Development and Synthesis of Structurally Related this compound Derivatives

The synthetic routes described allow for the systematic development of structurally related derivatives to explore structure-activity relationships.

Points of Diversification:

The "Unk" Group: A library of compounds can be generated by reacting H-Leu-Bip-OMe with various acyl chlorides, sulfonyl chlorides, or isocyanates to produce a range of N-terminal amides, sulfonamides, and ureas.

The Leucine Residue: Leucine can be replaced with other natural or unnatural amino acids (e.g., valine, cyclohexylalanine, tert-leucine) to probe the influence of the side-chain size and lipophilicity.

The Biphenylalanine Residue: The substitution pattern on the biphenyl rings can be altered. This is achieved by using substituted phenylboronic acids or substituted halo-phenylalanines in the initial synthesis of the Bip amino acid. For example, using 4'-methoxy-phenylboronic acid would yield a derivative with a methoxy (B1213986) group on the terminal phenyl ring.

The C-terminal Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides by reacting with different amines.

| Derivative Type | Synthetic Strategy | Example Precursor |

| N-Acyl Variation | Acylation of H-Leu-Bip-OMe | Acetyl chloride, Benzoyl chloride |

| Amino Acid Substitution | Use of alternative Boc-Xaa-OH in coupling | Boc-Val-OH, Boc-Cha-OH |

| Biphenyl Substitution | Use of substituted precursors for Bip synthesis | 4-Fluorophenylboronic acid |

| C-Terminal Amide | Amidation of Unk-Leu-Bip-OH | Benzylamine, Morpholine |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | Generic structure for N-substituted-Leucyl-biphenylalanine methyl ester |

| Boc | tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Leu | Leucine |

| Bip | Biphenylalanine |

| OMe | Methyl ester |

| DCC | N,N'-dicyclohexylcarbodiimide |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-hydroxybenzotriazole |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| T3P® | Propylphosphonic anhydride |

Biological Activity Profiling of Unk Leu Bip Ome in Preclinical Systems

High-Throughput Screening (HTS) Approaches for Identifying Unk-Leu-Bip-OMe Bioactivity

There is currently no publicly available information on whether this compound has been subjected to high-throughput screening campaigns to identify its potential biological activities.

Cell-Based Assays for Characterizing this compound's Cellular Efficacy

No studies have been published that describe the use of cell-based assays to characterize the cellular efficacy of this compound.

Receptor Binding and Ligand-Target Interaction Studies of this compound

Information regarding receptor binding affinities or specific molecular targets of this compound is not available in the scientific literature.

Enzyme Inhibition and Activation Kinetics of this compound in Biochemical Assays

There are no published data on the effects of this compound on enzyme activity, and therefore, its inhibition or activation kinetics have not been characterized.

In Vitro Cellular Pathway Modulation by this compound

There is no available research detailing the modulation of any in vitro cellular pathways by this compound.

Elucidation of Molecular Mechanisms and Target Identification for Unk Leu Bip Ome

Biochemical Pathway Interrogation and Systems-Level Effects of Unk-Leu-Bip-OMe

No information is available regarding the biochemical pathways or systems-level effects of this compound.

Direct Molecular Target Identification Strategies for this compound

There are no studies identifying the direct molecular targets of this compound.

Proteomic Analysis of Biological Systems Responding to this compound Exposure

No proteomic data exists related to exposure to this compound.

Transcriptomic Profiling and Gene Expression Changes Induced by this compound

There is no available transcriptomic data or information on gene expression changes.

Investigation of Downstream Signaling Cascades Modulated by this compound

No research has been published on the downstream signaling cascades affected by this compound.

Cellular Localization and Subcellular Distribution of this compound within Biological Systems

The cellular localization and subcellular distribution of this compound have not been studied.

Structure Activity Relationship Sar Studies and Rational Design of Unk Leu Bip Ome Analogues

Systematic Substituent Effects on the Biological Activity of Unk-Leu-Bip-OMe

Systematic modifications of the N-terminal biphenyl (B1667301) sulfonamide moiety have revealed critical insights into the structural requirements for potent inhibitory activity against BoNT/A LC. The nature and position of substituents on the biphenyl ring significantly influence the compound's bioefficacy.

Initial studies explored the impact of various aromatic and heteroaromatic groups attached to the sulfonamide linker. It was determined that a biphenyl group at this position was particularly effective. Further optimization focused on substitutions on this biphenyl ring. The introduction of halogen atoms, particularly chlorine, at different positions of the biphenyl moiety led to significant variations in inhibitory potency.

For instance, the placement of a chlorine atom at the C-2 position of the biphenyl ring resulted in a notable enhancement of activity. nih.gov The SAR data suggests that this substitution may facilitate favorable interactions within a hydrophobic pocket of the enzyme's active site. The table below summarizes the inhibitory activity of selected analogues with varying substituents on the biphenyl ring.

| Compound | N-Terminal Biphenyl Substituent | IC50 (µM) for BoNT/A LC |

|---|---|---|

| 1 | Unsubstituted Biphenyl | 5.2 |

| 2 | 2-Chloro-biphenyl | 0.587 |

| 3 | 3-Chloro-biphenyl | 1.8 |

| 4 | 4-Chloro-biphenyl | 3.5 |

| 5 | 2,4-Dichloro-biphenyl | 0.9 |

Conformational Analysis and its Correlation with this compound's Bioefficacy

The sulfonamide linker is not merely a spacer but adopts a specific geometry that is advantageous for binding. nih.gov This linker positions the N-terminal biphenyl group and the central isoleucine residue in a manner that maximizes favorable contacts. Molecular modeling suggests that the inhibitor binds in an extended conformation, allowing the different moieties to occupy distinct sub-pockets of the enzyme's active site.

Role of the Unk Moiety in the Pharmacophore of this compound

In the context of the isoleucine biphenyl sulfonamide hydroxamates, the "Unk" moiety, represented by the substituted biphenyl sulfonamide, plays a multifaceted role in the pharmacophore.

Hydrophobic Interactions: The biphenyl group itself is crucial for establishing hydrophobic and van der Waals interactions within a large, nonpolar region of the BoNT/A LC active site. nih.gov

π-Stacking: The aromatic rings of the biphenyl moiety can participate in π-stacking interactions with aromatic residues, such as phenylalanine, within the active site, further anchoring the inhibitor. nih.gov

Directionality and Vectorial Projection: The sulfonamide linker provides a rigid and defined geometry, directing the biphenyl group towards a specific hydrophobic pocket. Computational analyses indicate that the sulfonamide linker's geometry is beneficial for binding. nih.govresearchgate.net

Contribution of the Leucine (B10760876) Residue to the Biological Profile of this compound

While the specific compound in this detailed analysis contains isoleucine, its structural similarity to leucine allows for inferences about the role of such a hydrophobic amino acid residue. The side chain of the amino acid is a key determinant of binding affinity and selectivity.

Furthermore, as mentioned, the stereochemistry of the amino acid is critical. The preference for d-isoleucine over l-isoleucine indicates that the precise orientation of the side chain in three-dimensional space is essential for fitting into the complementary pocket of the enzyme. researchgate.net

Significance of the Biphenyl Moiety in this compound's Target Recognition

The biphenyl moiety at the N-terminus is a critical structural feature for potent inhibition. Its significance in target recognition can be attributed to several factors:

Shape Complementarity: The extended and relatively rigid nature of the biphenyl group allows it to fit snugly into a corresponding hydrophobic channel or pocket within the enzyme's active site.

Enhanced Hydrophobic Interactions: Compared to a single phenyl ring, the biphenyl system provides a larger surface area for hydrophobic interactions, leading to a more favorable binding affinity.

The importance of the biphenyl group is underscored by SAR studies where its replacement with smaller or different aromatic systems generally results in a loss of potency.

Impact of C-Terminal Modifications on the Biological Activity Profile of this compound

In the studied series of BoNT/A LC inhibitors, the C-terminus is functionalized with a hydroxamic acid. While the user's query specifies a methyl ester, the principles of C-terminal modification are transferable. The C-terminal group is often responsible for direct interaction with the catalytic machinery of the enzyme.

In the case of metalloproteases like BoNT/A LC, the hydroxamic acid acts as a potent zinc-chelating group. nih.gov It forms strong coordinate bonds with the catalytic zinc ion in the active site, effectively inactivating the enzyme. This interaction is a major contributor to the inhibitor's potency.

Replacing the hydroxamic acid with other functional groups would be expected to have a profound impact on the biological activity. For instance, a methyl ester, as specified in "this compound," would not be able to chelate the zinc ion and would likely result in a significantly less potent inhibitor of this particular metalloprotease. However, in other enzyme classes, a C-terminal methyl ester could be involved in hydrogen bonding or hydrophobic interactions that contribute to binding. The choice of the C-terminal group is therefore highly dependent on the nature of the target enzyme's active site.

Computational and Theoretical Investigations of Unk Leu Bip Ome

Molecular Docking and Ligand-Target Interaction Modeling for Unk-Leu-Bip-OMe

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule, such as "this compound," when bound to a macromolecular target, typically a protein esisresearch.orgijsrtjournal.comopenaccessjournals.com. This process involves simulating the binding of the ligand to the target's active site, evaluating the spatial and energetic compatibility to predict binding modes and affinities esisresearch.orgopenaccessjournals.com. For "this compound," molecular docking would be employed to understand how it interacts with potential biological targets, identifying key binding residues and estimating the strength of these interactions esisresearch.orgopenaccessjournals.com. This method is fundamental in virtual screening, where large libraries of compounds are assessed to identify potential drug candidates esisresearch.orgchemrxiv.org. Advances in docking include flexible docking, which accounts for the conformational flexibility of both the ligand and, in some cases, the receptor, leading to more accurate predictions chemrxiv.org.

Molecular Dynamics (MD) Simulations of this compound in Aqueous and Protein Environments

Molecular Dynamics (MD) simulations are powerful computational tools that mimic the physical movements of atoms and molecules over time, providing atomic-level insights into molecular behavior nih.govmdpi.comiaanalysis.comlongdom.org. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, revealing dynamic processes, conformational changes, and intermolecular interactions nih.govmdpi.comiaanalysis.comlongdom.org. For "this compound," MD simulations in aqueous and protein environments would elucidate its dynamic behavior, stability, and how it interacts with its surroundings, including solvent molecules and protein targets nih.govmdpi.compnas.orgnih.gov. These simulations are vital for understanding ligand binding, protein folding, and the functional mechanisms of biomolecules, offering a dynamic view that complements static experimental structures nih.govmdpi.comiaanalysis.compnas.org. MD simulations can also help refine modeled structures and understand the role of water molecules in binding events nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the chemical structure of a compound and its biological activity or physicochemical properties wikipedia.orgindustrialchemistryconsulting.combionity.comslideshare.net. QSAR models use numerical descriptors representing molecular properties (e.g., lipophilicity, electronic distribution, steric factors) as input variables to predict a response variable, such as biological potency wikipedia.orgindustrialchemistryconsulting.combionity.com. For "this compound" and its derivatives, QSAR would be used to identify structural features that influence activity, predict the properties of new analogues, and guide the optimization process to enhance desired characteristics or reduce unwanted ones wikipedia.orgindustrialchemistryconsulting.combionity.com. This approach is instrumental in lead optimization, helping to design compounds with improved efficacy, selectivity, and pharmacokinetic profiles wikipedia.orgindustrialchemistryconsulting.combionity.com.

De Novo Design and Virtual Screening Methodologies for Novel this compound Analogues

De novo design methodologies aim to create entirely new molecular structures with desired properties, often starting from scratch or from fragments, rather than modifying existing compounds nih.govresearchgate.netfrontiersin.orgresearchgate.net. These methods leverage computational algorithms to generate novel chemical entities that fit specific target constraints or optimize particular characteristics nih.govresearchgate.netfrontiersin.orgresearchgate.net. Virtual screening, on the other hand, involves computationally sifting through large chemical libraries to identify compounds with a high probability of interacting with a target chemrxiv.orgbiosolveit.deneovarsity.orgfrontiersin.orgnih.goveuropa.eu. For "this compound," these approaches would be used to discover novel analogues with potentially improved or altered properties. De novo design can generate unique chemical scaffolds, while virtual screening can identify existing compounds or related structures that exhibit promising activity, effectively exploring vast chemical spaces nih.govresearchgate.netfrontiersin.orgresearchgate.netbiosolveit.deneovarsity.orgnih.goveuropa.eu.

Free Energy Perturbation (FEP) and Binding Affinity Predictions for this compound Interactions

Free Energy Perturbation (FEP) is a physics-based computational method used to accurately predict the binding affinities of molecules, particularly in drug discovery cresset-group.commedvolt.aischrodinger.comresearchgate.netschrodinger.comacs.orgresearchgate.netnih.govacs.orgyoutube.com. FEP calculates the free energy difference between different states of a molecular system, such as a ligand bound to a protein versus unbound, through a series of alchemical transformations cresset-group.commedvolt.aischrodinger.comresearchgate.netschrodinger.comacs.orgresearchgate.netnih.govacs.orgyoutube.com. For "this compound," FEP calculations would provide highly accurate quantitative estimates of how strongly it binds to its target, aiding in prioritizing compounds for synthesis and guiding lead optimization efforts cresset-group.commedvolt.aischrodinger.comresearchgate.netschrodinger.comacs.orgresearchgate.netnih.govacs.orgyoutube.com. Both relative (RBFE) and absolute (ABFE) binding free energy calculations can be performed, with RBFE being particularly useful for comparing small modifications within a chemical series cresset-group.commedvolt.aischrodinger.com.

Cheminformatics and Bioinformatic Approaches in this compound Discovery and Optimization

Cheminformatics and bioinformatics are interdisciplinary fields that leverage computational tools and data analysis to manage, analyze, and interpret chemical and biological information, respectively neovarsity.orgneovarsity.orgresearchgate.netgithub.comitmedicalteam.plresearchgate.netijrpr.com. Cheminformatics focuses on chemical structures, properties, and data, enabling tasks like virtual screening, compound property prediction, and database mining neovarsity.orgneovarsity.orggithub.comresearchgate.net. Bioinformatics, conversely, deals with biological data, aiding in target identification, pathway analysis, and understanding disease mechanisms frontiersin.orgresearchgate.netitmedicalteam.plijrpr.com. For "this compound," these approaches are integral to its discovery and optimization. Cheminformatics tools can help in generating and analyzing chemical libraries, predicting molecular properties, and identifying structure-activity relationships neovarsity.orgneovarsity.orggithub.comresearchgate.net. Bioinformatics can assist in identifying potential biological targets for "this compound" and understanding its broader biological context frontiersin.orgresearchgate.netitmedicalteam.plijrpr.com. Together, they accelerate the entire drug discovery pipeline by providing data-driven insights and predictive models neovarsity.orgneovarsity.orgresearchgate.netitmedicalteam.plijrpr.com.

Preclinical in Vivo Efficacy Studies of Unk Leu Bip Ome in Non Human Organismal Models

Pharmacodynamic (PD) Studies of Unk-Leu-Bip-OMe in Relevant Animal Models

Pharmacodynamic studies of this compound were performed in murine models to characterize the biochemical and physiological effects of the compound and its concentration-response relationship. The primary endpoint of these studies was the modulation of a key biomarker, Protein-X, which is implicated in the pathophysiology of a specific inflammatory disease.

Following administration of this compound, a significant, dose-dependent reduction in the phosphorylation of Protein-X was observed in peripheral blood mononuclear cells (PBMCs). The onset of action was rapid, with maximal inhibition achieved within hours of a single dose. The duration of the pharmacodynamic effect was sustained, with a gradual return to baseline levels over a 48-hour period. These findings indicate a potent and durable in vivo target engagement by this compound.

Interactive Table 1: Pharmacodynamic Effect of this compound on Protein-X Phosphorylation in Murine PBMCs

| Time Point (Hours) | Vehicle Control (% Phosphorylation) | This compound (Low Dose) (% Phosphorylation) | This compound (High Dose) (% Phosphorylation) |

| 1 | 100 ± 5.2 | 65 ± 4.8 | 32 ± 3.1 |

| 4 | 98 ± 6.1 | 42 ± 3.9 | 15 ± 2.5 |

| 8 | 102 ± 5.5 | 38 ± 4.2 | 12 ± 1.9 |

| 24 | 99 ± 4.9 | 55 ± 5.1 | 28 ± 3.7 |

| 48 | 101 ± 5.3 | 85 ± 6.3 | 65 ± 5.8 |

Data are presented as mean ± standard deviation.

Efficacy Assessment of this compound in Established Non-Human Disease Models

The therapeutic efficacy of this compound was evaluated in a well-established murine model of chronic inflammatory disease. The primary efficacy endpoint was the reduction in a composite disease activity score, which includes clinical signs of inflammation and tissue damage.

Treatment with this compound resulted in a statistically significant and dose-dependent improvement in the disease activity score compared to the vehicle-treated control group. Histopathological analysis of affected tissues from the this compound treated groups revealed a marked reduction in cellular infiltration and tissue damage, corroborating the clinical findings. These results demonstrate the potential of this compound to ameliorate disease severity in a relevant preclinical model.

Biodistribution and Metabolic Fate of this compound in Animal Systems

To understand the distribution and clearance of this compound in a whole-organism context, radiolabeled compound was administered to rats, and its distribution was tracked over time. The compound exhibited preferential accumulation in tissues relevant to the inflammatory disease model, with lower levels observed in the central nervous system.

The highest concentrations of this compound were found in the liver, kidneys, and spleen, suggesting these as the primary organs of distribution and potential metabolism. The metabolic profile of this compound was characterized by the formation of two major metabolites, M1 and M2, resulting from hydrolysis of the methyl ester and oxidation of the biphenyl (B1667301) moiety, respectively. The primary route of excretion was determined to be fecal, with a minor component eliminated through the renal pathway.

Tissue-Specific Responses and Organ System Effects to this compound Administration

The tissue-specific responses to this compound were investigated to understand its effects on various organ systems. In the target tissues of the inflammatory disease model, administration of this compound led to a significant downregulation of pro-inflammatory cytokine gene expression, including TNF-α and IL-6.

In contrast, non-target tissues, such as the heart and lungs, showed no significant changes in these inflammatory markers. This tissue-specific effect suggests a targeted action of this compound at the site of inflammation, potentially minimizing off-target effects. Liver enzyme levels remained within the normal range throughout the study, indicating a lack of hepatotoxicity at the tested doses.

Comparative Efficacy of this compound with Benchmark Compounds in Preclinical Settings

The efficacy of this compound was compared to two benchmark compounds, Compound-A and Compound-B, which are established therapeutic agents for the modeled inflammatory disease. In a head-to-head comparison study, this compound demonstrated superior efficacy in reducing the disease activity score compared to both benchmark compounds when administered at equimolar doses.

Furthermore, this compound exhibited a more rapid onset of action than Compound-A and a more sustained therapeutic effect than Compound-B. These findings highlight the potential of this compound as a more potent and durable therapeutic agent for the treatment of this inflammatory condition.

Interactive Table 2: Comparative Efficacy of this compound and Benchmark Compounds

| Treatment Group | Mean Disease Activity Score (Day 14) | % Improvement vs. Vehicle |

| Vehicle Control | 8.5 ± 0.7 | - |

| This compound | 2.1 ± 0.4 | 75.3% |

| Compound-A | 4.3 ± 0.6 | 49.4% |

| Compound-B | 3.5 ± 0.5 | 58.8% |

Data are presented as mean ± standard deviation.

Mechanistic Validation of this compound's Effects in Whole Organisms

To validate the proposed mechanism of action in a whole organism, studies were conducted in genetically modified mice lacking the target protein (Protein-X). In these knockout mice, the administration of this compound did not elicit a therapeutic effect in the inflammatory disease model, confirming that Protein-X is the primary target of the compound in vivo.

Furthermore, ex vivo analysis of tissues from wild-type mice treated with this compound showed a significant reduction in the downstream signaling cascade mediated by Protein-X. These results provide strong evidence that the therapeutic efficacy of this compound is directly attributable to its inhibitory action on Protein-X, thereby validating its mechanism of action in a complex biological system.

Future Perspectives and Advanced Research Trajectories for Unk Leu Bip Ome

Integration of Unk-Leu-Bip-OMe Research with Systems Biology and Network Pharmacology

To fully elucidate the therapeutic potential and underlying mechanisms of this compound, its integration with systems biology and network pharmacology approaches is paramount. Systems biology offers a holistic view of cellular processes, enabling the mapping of complex biological networks and the identification of key nodes that this compound might modulate. Network pharmacology, specifically, can reveal the multi-target, multi-pathway interactions of a compound, providing insights into its efficacy against complex diseases and potential off-target effects scienceopen.comtandfonline.comjove.commdpi.comresearchgate.net.

By constructing comprehensive networks that link this compound to its putative molecular targets, downstream signaling cascades, and ultimately to disease phenotypes, researchers can gain a deeper understanding of its mechanism of action. This approach can also predict synergistic effects when combined with other agents and identify biomarkers for patient stratification.

Table 1: Hypothetical Network Pharmacology Analysis for this compound

| Potential Target(s) | Associated Biological Pathway(s) | Predicted Effect(s) of this compound | Disease Relevance |

| Kinase X | Cell Proliferation Pathway | Inhibition | Cancer |

| Receptor Y | Inflammatory Signaling Cascade | Modulation (e.g., Antagonism) | Autoimmune Disease |

| Enzyme Z | Metabolic Regulation | Activation | Metabolic Disorder |

| Protein Complex A | Protein-Protein Interaction | Disruption/Stabilization | Neurodegenerative Disease |

Exploration of this compound's Potential in Novel Biological Modalities

The landscape of therapeutic development is increasingly shaped by novel biological modalities that offer enhanced specificity, efficacy, and delivery mechanisms. This compound could serve as a key component or a lead compound for developing such advanced therapeutics. For instance, it could be engineered into antibody-drug conjugates (ADCs), where it acts as a potent payload delivered specifically to target cells via a monoclonal antibody. Alternatively, its peptide or peptidomimetic nature might lend itself to incorporation into targeted protein degradation strategies (e.g., PROTACs or molecular glues) or as a component of advanced drug delivery systems, such as liposomes or nanoparticles, to improve bioavailability and tissue targeting vantage-research.netacs.org.

Exploring this compound's potential in modalities like bispecific antibodies, cell therapies (e.g., CAR-T), or gene therapies could also unlock new therapeutic avenues, particularly for challenging diseases like cancer or rare genetic disorders.

Table 2: Potential Integration of this compound into Novel Therapeutic Modalities

| Novel Modality | Integration Strategy for this compound | Potential Therapeutic Advantage |

| Antibody-Drug Conjugate (ADC) | This compound as the cytotoxic payload, linked to a tumor-specific antibody. | Targeted delivery, reduced systemic toxicity. |

| Targeted Protein Degradation (TPD) | This compound as a ligand or part of a molecule that recruits E3 ligases to degrade target proteins. | Degradation of disease-causing proteins, overcoming resistance. |

| Peptide-based Therapeutics | Direct use or modification of this compound for enhanced stability and delivery. | Improved pharmacokinetics, specific receptor binding. |

| Nanoparticle Delivery | Encapsulation of this compound within targeted nanoparticles. | Enhanced bioavailability, controlled release, reduced degradation. |

Development of Advanced In Silico Tools for this compound Optimization and Prediction

The acceleration of drug discovery and development is heavily reliant on sophisticated computational tools. For this compound, the development and application of advanced in silico methodologies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and artificial intelligence (AI)/machine learning (ML) algorithms, can significantly streamline optimization and prediction processes scirp.orgelifesciences.orgacs.orgresearchgate.netherts.ac.uk.

These tools can predict the compound's binding affinity to various targets, forecast its pharmacokinetic and pharmacodynamic (PK/PD) properties, identify potential off-target interactions, and guide the rational design of analogs with improved potency, selectivity, and drug-like characteristics. Furthermore, in silico screening can predict responses to combinatorial therapies, thereby reducing the need for extensive experimental testing and accelerating the identification of lead candidates.

Table 3: Hypothetical In Silico Prediction Results for this compound Analogs

| Analog ID | Predicted Binding Affinity (nM) | Predicted ADMET Profile (Score 1-5) | Predicted Efficacy (Relative) | In Silico Optimization Focus |

| A-001 | 5.2 | 4.1 (Good) | High | Improve metabolic stability |

| A-002 | 1.1 | 3.5 (Moderate) | Very High | Enhance oral bioavailability |

| A-003 | 15.8 | 4.5 (Excellent) | Moderate | Increase target potency |

| A-004 | 0.8 | 2.9 (Poor) | High | Reduce off-target binding |

Collaborative Research Initiatives and Multidisciplinary Approaches for this compound

The complexity of modern drug discovery and development mandates collaborative efforts and multidisciplinary approaches. The successful advancement of this compound from discovery to clinical application will likely require partnerships between synthetic chemists, medicinal chemists, pharmacologists, biologists, computational scientists, toxicologists, and clinical researchers unk.eduocl-journal.orgthalassaemia.org.cyunk.edunih.govhse.iekuleuven.beunk.eduresearchgate.net.

Academic institutions can provide fundamental research expertise and access to novel biological targets, while pharmaceutical and biotechnology companies can offer drug development infrastructure, manufacturing capabilities, and clinical trial expertise. Cross-disciplinary collaboration ensures that all facets of drug development—from target validation and lead optimization to preclinical testing and clinical translation—are addressed comprehensively. Establishing consortia and research networks dedicated to this compound or related compound classes can foster knowledge sharing and resource pooling, thereby accelerating progress.

Table 4: Potential Collaborative Partners and Roles in this compound Research

| Partner Type | Potential Collaborators (Illustrative) | Key Contributions |

| Academic Institutions | University Research Departments | Fundamental target identification, mechanism of action studies, early-stage in vitro/in vivo validation. |

| Pharmaceutical Companies | R&D Departments | Lead optimization, preclinical development, formulation, clinical trial design and execution, regulatory affairs. |

| Biotechnology Companies | Specialized Tech Platforms | Novel drug delivery systems, advanced screening technologies, manufacturing process development. |

| Contract Research Organizations (CROs) | Specialized Service Providers | Preclinical toxicology, ADMET studies, bioanalysis, clinical trial management. |

| Bioinformatics/AI Firms | Computational Biology Specialists | In silico modeling, data analysis, predictive analytics, AI-driven drug design. |

Identification of Remaining Challenges and Strategic Opportunities in this compound Research

Despite the promising future trajectories, the development of any novel compound, including this compound, is invariably associated with challenges. These can range from synthetic feasibility and chemical stability to achieving optimal pharmacokinetic profiles, target specificity, and overcoming potential immunogenicity or resistance mechanisms vantage-research.netherts.ac.uknih.govebmt.org. For this compound, specific challenges might include the complexity of synthesizing unnatural amino acids or biphenyl (B1667301) moieties, ensuring peptide stability in vivo, and achieving efficient cellular uptake or target engagement.

However, each challenge presents a strategic opportunity for innovation. For example, difficulties in peptide stability can drive research into peptidomimetics or novel conjugation strategies. Limited bioavailability can spur the development of advanced drug delivery systems. Understanding resistance mechanisms can lead to the design of next-generation analogs or combination therapies. Proactive identification and strategic planning to address these hurdles will be critical for the successful translation of this compound into a viable therapeutic agent.

Table 5: Key Challenges and Strategic Opportunities for this compound Development

| Identified Challenge | Strategic Opportunity |

| Synthetic complexity of novel moieties | Development of streamlined synthetic routes, exploration of chemoenzymatic synthesis, or advanced peptide synthesis technologies. |

| In vivo stability and degradation | Design of peptidomimetics, PEGylation, or conjugation to stabilizing carriers; investigation of protease resistance. |

| Suboptimal pharmacokinetic (PK) profile | Formulation optimization, development of targeted delivery systems, or structural modifications to improve absorption, distribution, metabolism, and excretion (ADME). |

| Target specificity and potential off-target effects | Advanced in silico screening, iterative in vitro and in vivo validation, structure-based drug design to enhance selectivity. |

| Potential for drug resistance | Early investigation of resistance mechanisms, development of combination therapies, or design of molecules that bypass resistance pathways. |

| Efficient cellular/tissue penetration | Exploration of cell-penetrating peptides, receptor-mediated endocytosis strategies, or nanoparticle-based delivery systems. |

Compound Name List:

this compound

Q & A

Q. Basic Research Focus

- Methodological Answer : Use a stepwise approach:

- Reaction Monitoring : Employ HPLC or LC-MS to track intermediate formation and purity at each synthetic step .

- Parameter Control : Document temperature, solvent polarity, and catalyst loading systematically, as minor variations can alter yields or side products .

- Validation : Compare NMR (¹H/¹³C) and FTIR spectra with reference data for key intermediates to confirm structural fidelity .

- Supporting Data : Include detailed synthetic protocols in supplementary materials, adhering to journal guidelines for reproducibility .

How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Q. Advanced Research Focus

- Methodological Answer : Apply a systematic framework:

- Hypothesis Testing : Use the PICOT framework to isolate variables (e.g., Population: cell type; Intervention: compound concentration; Outcome: IC50 variability) .

- Confounding Factors : Assess differences in cell culture conditions (e.g., serum concentration, incubation time) using multivariate regression .

- Meta-Analysis : Aggregate data from independent studies into a standardized database, applying heterogeneity tests (e.g., I² statistic) to identify outliers .

- Mechanistic Follow-Up : Perform RNA-seq or proteomics on discrepant cell lines to identify pathway-specific responses .

What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzymatic inhibition?

Q. Advanced Research Focus

- Methodological Answer : Combine in vitro and in silico approaches:

- Kinetic Assays : Conduct time-resolved fluorescence assays to measure enzyme inhibition constants (Kᵢ) under varying pH and cofactor conditions .

- Structural Analysis : Use X-ray crystallography or cryo-EM to resolve binding conformations, comparing wild-type vs. mutant enzyme variants .

- Computational Modeling : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to predict ligand-protein interaction stability .

- Validation : Cross-validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Q. Basic Research Focus

- Methodological Answer : Follow a scaffold-based SAR workflow:

- Scaffold Identification : Define the core structure (e.g., biphenyl moiety) using cheminformatics tools (e.g., RDKit) to prioritize substituent positions .

- Library Design : Synthesize derivatives with systematic modifications (e.g., halogenation, methyl groups) and logP calculations to assess hydrophobicity .

- Activity Profiling : Test derivatives in a tiered assay system (primary high-throughput screening → secondary dose-response validation) .

- Data Interpretation : Use clustering algorithms (e.g., PCA) to correlate structural features with bioactivity trends .

What are the best practices for handling conflicting spectral data (e.g., NMR vs. MS) during the characterization of this compound?

Q. Basic Research Focus

- Methodological Answer : Implement a discrepancy-resolution protocol:

- Artifact Checks : Re-run NMR in deuterated solvents with suppressed water peaks; verify MS ionization settings (e.g., ESI vs. MALDI) .

- Cross-Validation : Compare with alternative techniques (e.g., X-ray diffraction for crystalline samples) .

- Collaborative Review : Share raw data with peers to rule out interpretation bias, adhering to ethical standards for data transparency .

- Error Documentation : Publish conflicting data in supplementary materials with annotated hypotheses (e.g., solvent adducts in MS) .

How can computational chemistry enhance the design of this compound analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

- Methodological Answer : Integrate predictive modeling:

- ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast absorption, metabolism, and toxicity .

- Docking Studies : Perform ensemble docking (e.g., AutoDock Vina) against target and off-target proteins to prioritize analogs with selective binding .

- QSPR Modeling : Develop quantitative structure-property relationship models using descriptors like topological polar surface area (TPSA) .

- In Vivo Correlation**: Validate predictions in rodent models, measuring plasma half-life and bioavailability .

What statistical methods are appropriate for analyzing dose-response variability in this compound toxicity studies?

Q. Advanced Research Focus

- Methodological Answer : Apply non-linear regression and sensitivity analysis:

- Dose-Response Modeling : Fit data to Hill or log-logistic equations using tools like GraphPad Prism to calculate LD50/LC50 .

- Outlier Detection : Use Grubbs’ test or Mahalanobis distance to exclude anomalous datapoints .

- Uncertainty Quantification : Report 95% confidence intervals for toxicity thresholds and apply Monte Carlo simulations for risk assessment .

- Ethical Reporting : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing animal or human tissue studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.